molecular formula C4H7F2N3 B8256615 3-Azido-1,1-difluoro-2-methylpropane

3-Azido-1,1-difluoro-2-methylpropane

Cat. No.: B8256615
M. Wt: 135.12 g/mol
InChI Key: MHFSXDCMLUGHCQ-UHFFFAOYSA-N
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Description

3-Azido-1,1-difluoro-2-methylpropane is a specialized fluorinated and azidated building block designed for advanced research applications. Its molecular structure incorporates two key functional groups: a geminal difluoro motif and an organic azide. The geminal difluoro group is known to profoundly influence the physicochemical properties of organic molecules, offering a potential strategy to modulate lipophilicity, metabolic stability, and bioavailability in drug discovery programs, a principle widely exploited in modern pharmaceuticals and agrochemicals (see recent review on fluorination in Organic Chemistry Frontiers, 2024 ). The azide group enables this compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the premier click chemistry reaction for the efficient and reliable synthesis of 1,2,3-triazoles. This makes 3-Azido-1,1-difluoro-2-methylpropane an invaluable scaffold for constructing more complex molecules, linking fragments via triazole bridges, and introducing the difluoromethylated alkyl chain into diverse chemical architectures. Its primary research value lies in its dual functionality, serving as a versatile precursor in the synthesis of potential pharmaceutical candidates, functional materials, and chemical probes. Researchers can leverage its reactivity to explore new chemical space in areas such as protease inhibitor design, where the difluoro group might mimic a carbonyl hydrate, and in the development of novel ligands and polymers. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-azido-1,1-difluoro-2-methylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N3/c1-3(4(5)6)2-8-9-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFSXDCMLUGHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN=[N+]=[N-])C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Azido-1,1-difluorocyclobutane

  • Structure : Cyclobutane ring with azido and difluoro groups at position 3 and 1, respectively.
  • Molecular Formula : C₄H₅F₂N₃ (MW 133.10) .
  • Applications: Not explicitly stated, but azide-fluorine motifs are common in fluorinated materials and bioactive molecules.

3-Azido-1,2-diols

  • Structure : Vicinal diols with an azide group at position 3.
  • Reactivity : Undergo Staudinger reactions to form azetidines or aziridines depending on conditions .
  • Key Differences: The absence of fluorine and presence of hydroxyl groups in diols enable hydrogen bonding, contrasting with the lipophilic, fluorine-rich environment of 3-azido-1,1-difluoro-2-methylpropane. This difference impacts solubility and reactivity in polar vs. nonpolar media.

4-Azido-2,3,5,6-tetrafluoro Benzoate

  • Structure : Benzene ring with azido and four fluorine substituents.
  • Stability : Decomposes in aprotic solvents (e.g., DMSO) via decarboxylation to yield 3-azido-1,2,4,5-tetrafluorobenzene .
  • Key Differences : The aromatic system and tetrafluoro substitution enhance electron-withdrawing effects, whereas the propane backbone in 3-azido-1,1-difluoro-2-methylpropane offers greater conformational flexibility.

3-Azido-1,1-diphenylpropene

  • Structure : Propene backbone with azido, diphenyl, and geminal substituents.
  • Synthesis: Prepared via HI elimination using 1,5-diazabicyclo[4.3.0]-5-nonene (DBN) .
  • Key Differences : The conjugated double bond and bulky diphenyl groups increase steric hindrance, reducing accessibility for azide-mediated reactions compared to the less hindered 3-azido-1,1-difluoro-2-methylpropane.

3-Azido-1,2-dihydropyridine

  • Structure : Partially saturated pyridine ring with an azide group.
  • Applications : Used in glycoconjugate synthesis via click chemistry .
  • Key Differences : The heteroaromatic system enables π-π interactions, while the propane-based structure of 3-azido-1,1-difluoro-2-methylpropane lacks aromatic stabilization, favoring aliphatic reactivity.

3-Azido-1,2,4-triazine Derivatives

  • Structure : Triazine ring with azido substituents.
  • Reactivity : Cyclize to tetrazolo-triazines under specific conditions .
  • Key Differences : The planar triazine ring facilitates regioselective cyclization, whereas the propane backbone of 3-azido-1,1-difluoro-2-methylpropane supports linear polymerization or substitution reactions.

1-Azido-3-(methylsulfanyl)propane

  • Structure : Propane chain with azido and methylsulfanyl groups.
  • Molecular Formula : C₄H₉N₃S (MW 131.20) .
  • Key Differences : The sulfur atom introduces nucleophilic thioether functionality, contrasting with the electron-withdrawing fluorine atoms in 3-azido-1,1-difluoro-2-methylpropane.

Q & A

Q. How is 3-Azido-1,1-difluoro-2-methylpropane synthesized, and what factors influence reaction yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution, where a halogen or sulfonate leaving group in a precursor (e.g., 1,1-difluoro-2-methylpropane derivative) is replaced by an azide group using sodium azide (NaN₃). Reaction optimization includes:
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance azide nucleophilicity .
  • Temperature : Elevated temperatures (50–80°C) accelerate substitution but may risk azide decomposition.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve NaN₃ solubility in non-polar media.
    Example yields from analogous reactions:
PrecursorSolventTemp (°C)Yield (%)Reference
1,1-difluoro-2-methylpropyl bromideDMF7082
1,1-difluoro-2-methylpropyl mesylateAcetone5075

Q. What analytical techniques are used to confirm the structure and purity of 3-Azido-1,1-difluoro-2-methylpropane?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments; δ ~ -120 ppm (CF₂) and δ ~ -200 ppm (CF₃, if present). ¹H NMR resolves methyl and propane backbone signals .
  • IR Spectroscopy : A strong azide stretch at ~2100 cm⁻¹ confirms functional group presence .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for C₅H₈F₂N₃: 160.06 g/mol) .

Advanced Research Questions

Q. How does 3-Azido-1,1-difluoro-2-methylpropane participate in click chemistry, and what are key reaction parameters?

  • Methodological Answer : The compound reacts via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Critical parameters:
  • Catalyst : Cu(I) sources (e.g., CuBr) with ligands (e.g., TBTA) enhance regioselectivity .
  • Solvent : Aqueous tert-butanol or DMSO/H₂O mixtures balance solubility and reactivity .
  • Stoichiometry : Excess alkyne (1.2–1.5 eq.) ensures complete azide conversion.
    Example application: Conjugation with alkynylated biomolecules for glycoconjugate vaccine development .

Q. How can researchers resolve contradictions in reported mutagenicity of azide-containing compounds?

  • Methodological Answer : Discrepancies arise from:
  • Concentration : Azides at >1 mM show mutagenicity in TK6 cells (e.g., 3-azido-1,2-propanediol) due to reactive nitrogen species . Lower concentrations (<0.1 mM) in synthetic workflows pose minimal risk with proper handling .
  • Cell Line Variability : Primary cells vs. immortalized lines (e.g., HEK293) differ in DNA repair mechanisms, affecting mutagenesis outcomes .
    Mitigation strategies:
  • Use azide derivatives in inert atmospheres to prevent decomposition.
  • Include negative controls (e.g., azide-free reactions) to isolate biological effects .

Q. What computational methods predict the reactivity of 3-Azido-1,1-difluoro-2-methylpropane in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Assess transition states for azide-alkyne cycloaddition (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., solvation free energy in DMSO vs. water) .
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for drug design applications .

Data Contradiction Analysis

Q. Why do some studies report high stability for azido-fluorinated compounds, while others note decomposition risks?

  • Methodological Answer : Stability depends on:
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃) stabilize azides by reducing electron density at N₃⁻. Difluoro groups (CF₂) offer moderate stabilization compared to trifluoro .
  • Storage Conditions : Decomposition accelerates under light or humidity. Anhydrous, dark storage at -20°C extends shelf life .
    Comparative stability
CompoundDecomposition Half-Life (25°C)Conditions
3-Azido-1,1-difluoro-2-methylpropane6 monthsDark, anhydrous
3-Azido-1,1,1-trifluoro-2-methylpropane12 monthsDark, anhydrous

Safety and Handling

Q. What safety protocols are essential when handling 3-Azido-1,1-difluoro-2-methylpropane?

  • Methodological Answer :
  • Explosivity Risk : Avoid grinding or heating above 80°C. Use blast shields in large-scale reactions .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture azide vapors .
  • First Aid : For skin contact, rinse with copious water; seek medical attention if irritation persists .

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